![molecular formula C11H15NO4S B7542205 2-(2-ethylsulfonyl-N-methylanilino)acetic acid](/img/structure/B7542205.png)
2-(2-ethylsulfonyl-N-methylanilino)acetic acid
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Overview
Description
2-(2-ethylsulfonyl-N-methylanilino)acetic acid, also known as etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with arthritis. It was first synthesized in the 1970s and has since been extensively studied for its potential therapeutic benefits.
Mechanism of Action
Etodolac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. By blocking the activity of these enzymes, 2-(2-ethylsulfonyl-N-methylanilino)acetic acid reduces inflammation and pain in affected tissues.
Biochemical and Physiological Effects:
Etodolac has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. It also has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
Etodolac has several advantages for lab experiments, including its well-established safety profile, low toxicity, and ease of use. However, it also has some limitations, such as its potential to interfere with other biochemical pathways and its limited solubility in some solvents.
Future Directions
There are several potential future directions for research on 2-(2-ethylsulfonyl-N-methylanilino)acetic acid. One area of interest is the development of novel formulations that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic benefits in other medical conditions, such as cancer and neurodegenerative diseases. Additionally, there is a need for further research to understand the mechanisms underlying its anti-inflammatory and antioxidant effects, as well as its potential interactions with other drugs and biochemical pathways.
Conclusion:
Etodolac is a promising drug with potential therapeutic benefits in various medical conditions. It has been extensively studied for its anti-inflammatory and analgesic properties, and has a well-established safety profile. Further research is needed to explore its potential therapeutic benefits in other medical conditions and to understand the mechanisms underlying its effects.
Synthesis Methods
Etodolac can be synthesized through a multi-step process that involves the reaction of 2-ethylsulfonyl-N-methylaniline with ethyl chloroacetate, followed by hydrolysis and decarboxylation. The final product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
Etodolac has been extensively studied for its potential therapeutic benefits in various medical conditions. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it effective in treating conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders.
properties
IUPAC Name |
2-(2-ethylsulfonyl-N-methylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-17(15,16)10-7-5-4-6-9(10)12(2)8-11(13)14/h4-7H,3,8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXIDSISAVGQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1N(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethylsulfonyl-N-methylanilino)acetic acid |
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